molecular formula C19H29NO B1669530 Cycrimine CAS No. 77-39-4

Cycrimine

Cat. No. B1669530
CAS RN: 77-39-4
M. Wt: 287.4 g/mol
InChI Key: SWRUZBWLEWHWRI-UHFFFAOYSA-N
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Description

Cycrimine, also known by the trade name Pagitane, is a central anticholinergic drug . It is designed to reduce the levels of acetylcholine in the treatment of Parkinson’s disease .


Molecular Structure Analysis

Cycrimine has a chemical formula of C19H29NO . Its molecular weight is 287.4397 . The structure contains a total of 52 bonds, including 23 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .


Chemical Reactions Analysis

Cycrimine binds to the muscarinic acetylcholine receptor M1, effectively inhibiting acetylcholine . This decrease in acetylcholine restores the normal dopamine-acetylcholine balance and relieves the symptoms of Parkinson’s disease .

Scientific Research Applications

Parkinson’s Disease Management

Cycrimine is primarily used in the management of Parkinson’s disease . It functions as a central anticholinergic, reducing levels of acetylcholine to balance dopamine neurotransmitters in the brain . This balance is crucial because patients with Parkinson’s disease typically have lower levels of dopamine.

Anticholinergic Effects

As a muscarinic antagonist , Cycrimine binds to muscarinic cholinergic receptors, blocking the actions of acetylcholine . This property is beneficial in research exploring the modulation of cholinergic systems within the central nervous system.

Influenza Treatment Research

Cycrimine has shown potential as an anti-influenza agent in vitro. Studies suggest that it could inhibit influenza virus infection, presenting a new avenue for therapeutic application against influenza .

Mechanism of Action

Target of Action

Cycrimine primarily targets the Muscarinic Acetylcholine Receptor M1 . This receptor plays a crucial role in the nervous system, mediating several physiological functions, including neuronal excitability, heart rate, and smooth muscle contraction .

Mode of Action

Cycrimine acts as an antagonist to the Muscarinic Acetylcholine Receptor M1 . By binding to this receptor, it effectively inhibits acetylcholine, a neurotransmitter that is usually in balance with dopamine . In conditions like Parkinson’s disease, lower levels of dopamine are present in the brain . Cycrimine’s action reduces the levels of acetylcholine, thereby restoring the normal dopamine-acetylcholine balance .

Biochemical Pathways

The primary biochemical pathway affected by Cycrimine is the dopaminergic pathway . By inhibiting acetylcholine, Cycrimine indirectly influences the dopaminergic pathway, restoring the balance between dopamine and acetylcholine. This balance is crucial for normal functioning of the nervous system .

Pharmacokinetics

It is known that cycrimine has a protein binding range of14-21% . These properties can impact the bioavailability of Cycrimine, influencing its effectiveness in the body .

Result of Action

The molecular effect of Cycrimine’s action is the inhibition of acetylcholine, leading to a decrease in its levels . On a cellular level, this results in a restored balance between dopamine and acetylcholine, which can alleviate the symptoms of Parkinson’s disease .

properties

IUPAC Name

1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRUZBWLEWHWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861769
Record name Cycrimine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cycrimine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015077
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.09e-03 g/L
Record name Cycrimine
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URL http://www.hmdb.ca/metabolites/HMDB0015077
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cycrimine binds the muscarinic acetylcholine receptor M1, effectively inhibiting acetylcholine. This decrease in acetylcholine restores the normal dopamine-acetylcholine balance and relieves the symptoms of Parkinson's disease.
Record name Cycrimine
Source DrugBank
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Product Name

Cycrimine

CAS RN

77-39-4
Record name Cycrimine
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Record name Cycrimine [INN:BAN]
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Record name Cycrimine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00942
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Record name Cycrimine
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Record name Cycrimine
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Record name CYCRIMINE
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Record name Cycrimine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015077
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

112-113
Record name Cycrimine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00942
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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